N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine

Styrene metabolism Regioisomer ratio Biomarker specificity

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (designated PHEMA 1 or M1) is a regiospecific mercapturic acid metabolite formed via glutathione conjugation and subsequent enzymatic processing of styrene-7,8-oxide, the primary reactive and toxic intermediate of styrene. Unlike total urinary metabolites such as mandelic acid (MA) and phenylglyoxylic acid (PGA), PHEMA 1 serves as a specific biomarker for the internal dose of styrene-7,8-oxide, the electrophilic species directly responsible for styrene's genotoxicity and potential carcinogenicity.

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 69278-53-1
Cat. No. B1605386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine
CAS69278-53-1
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC(CO)C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C13H17NO4S/c1-9(16)14-11(13(17)18)8-19-12(7-15)10-5-3-2-4-6-10/h2-6,11-12,15H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-,12?/m0/s1
InChIKeyXVYIBLSMGFJYAR-PXYINDEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (CAS 69278-53-1): A Regiospecific Urinary Mercapturic Acid Biomarker for Styrene-7,8-Oxide Exposure


N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (designated PHEMA 1 or M1) is a regiospecific mercapturic acid metabolite formed via glutathione conjugation and subsequent enzymatic processing of styrene-7,8-oxide, the primary reactive and toxic intermediate of styrene [1]. Unlike total urinary metabolites such as mandelic acid (MA) and phenylglyoxylic acid (PGA), PHEMA 1 serves as a specific biomarker for the internal dose of styrene-7,8-oxide, the electrophilic species directly responsible for styrene's genotoxicity and potential carcinogenicity [2]. The compound is structurally characterized by an N-acetyl-L-cysteine backbone linked via a thioether bond to a 2-hydroxy-1-phenylethyl moiety (molecular formula C₁₃H₁₇NO₄S, MW 283.34 g/mol), and is typically supplied as a mixture with its regioisomer N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine (PHEMA 2) in an approximate 3:1 ratio [1].

Why N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine Cannot Be Replaced by Generic Styrene Metabolite Standards


Generic substitution with common styrene metabolites such as mandelic acid (MA) or phenylglyoxylic acid (PGA) is scientifically invalid when the analytical objective is the specific quantification of internal exposure to the carcinogenic intermediate styrene-7,8-oxide. MA and PGA represent >95% of urinary styrene metabolites but arise from epoxide hydrolase-mediated detoxification and do not reflect the electrophilic burden of styrene-7,8-oxide [1]. Substitution with the regioisomer PHEMA 2 alone is also insufficient, as the two regioisomers exhibit distinct stereoselective formation kinetics and differential responses to GSTM1 polymorphism, with (R,R)-M1 accounting for 54–68% of total PHEMAs in GSTM1-positive individuals [2]. The target compound PHEMA 1 is therefore the requisite authentic standard for accurate quantification of this regiospecific biomarker in occupational and environmental biomonitoring programs [3].

Quantitative Differentiation Evidence for N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine Against Closest Analogs


Regioselective Predominance of PHEMA 1 (M1) over PHEMA 2 (M2) in Commercial and Biological Matrices

The target compound PHEMA 1 (CAS 69278-53-1) is the predominant regioisomer in the styrene mercapturic acid pathway. Commercially supplied reference mixtures contain PHEMA 1 (M1) and PHEMA 2 (M2) in an approximate 3:1 ratio . In occupationally exposed workers, (R,R)-M1 alone accounted for 54% and 68% of total PHEMAs in end-of-shift and next-morning urine samples respectively, demonstrating the quantitative dominance of the M1 regioisomeric configuration in human biomonitoring [1]. In rodent models, conversion to mercapturic acids is highly regio- and stereoselective, with M1 diastereoisomers (particularly R,R-M1) constituting approximately 50% of total mercapturates, compared to only ~7% for R,R-M2 [2]. This consistent regioisomeric predominance, ranging from 3:1 in commercial mixtures to approximately 7:1 for the dominant diastereoisomers in biological systems, establishes PHEMA 1 as the analytically more abundant and thus more reliably quantifiable biomarker species [2].

Styrene metabolism Regioisomer ratio Biomarker specificity Mercapturic acid Occupational exposure

Superior Target Analyte Specificity of PHEMA 1 for Styrene-7,8-Oxide Compared to Conventional Metabolites Mandelic Acid and Phenylglyoxylic Acid

PHEMA 1 quantifies the internal dose of styrene-7,8-oxide (SO), the genotoxic epoxide intermediate responsible for styrene's carcinogenic hazard, whereas mandelic acid (MA) and phenylglyoxylic acid (PGA) represent the detoxification pathway (epoxide hydrolase-mediated hydrolysis) and constitute >95% of urinary metabolites [1][2]. PHEMA 1 and PHEMA 2 (collectively PHEMAs) are considered specific biomarkers for the electrophilic intermediate SO, providing a direct measure of the actual toxicologically relevant exposure [1]. The correlation between environmental styrene exposure and urinary MA is strong (r=0.91, p<0.001, n=64 workers), substantially exceeding the correlation with total PHEMAs (r=0.56) [3][4]. This weaker environmental correlation is precisely because PHEMA levels are modulated by GSTM1 genotype—a key determinant of individual susceptibility to SO toxicity—yielding a biomarker that integrates both exposure intensity and the individual's capacity for glutathione-dependent detoxification of the ultimate carcinogenic species [2].

Biomarker specificity Styrene-7,8-oxide Mandelic acid Phenylglyoxylic acid Genotoxic metabolite

5- to 6-Fold Modulation of PHEMA 1 Levels by GSTM1 Genotype: Implications for Biomarker Standardization and Susceptibility Assessment

PHEMA 1 concentrations in urine are profoundly modulated by the GSTM1 genotype, unlike the major detoxification metabolites MA and PGA. Workers bearing the GSTM1-positive genotype excreted PHEMA concentrations 5-fold higher in end-of-shift samples and 6-fold higher in next-morning samples compared to GSTM1-null individuals (p<0.0001) [1]. In GSTM1-positive subjects, (R,R)-M1 was the principal diastereoisomer, constituting 54% and 68% of total PHEMAs in end-of-shift and next-morning samples respectively, confirming that GSTM1-1 preferentially catalyzes the formation of PHEMA 1 from (R)-styrene oxide [1]. The GSTM1 genotype was identified as the single most significant parameter explaining variance in urinary PHEMA excretion, accounting for a 6-fold difference between GSTM1-null and GSTM1-active genotypes [2]. This genotype-dependent variation is both a limitation (requiring GSTM1 genotyping for exposure assessment) and a unique asset, positioning PHEMA 1 as a biomarker of individual susceptibility to styrene-7,8-oxide toxicity [1][2].

GSTM1 polymorphism Biomarker variability Susceptibility biomarker Glutathione S-transferase Pharmacogenetics

Marked Species Difference in PHEMA 1 Conversion Efficiency: Human Metabolism Below 1% of Absorbed Styrene Dose vs 10% in Rats

The metabolic conversion of styrene to PHEMA 1 (M1) exhibits a profound species difference critical for translational toxicology study design: in humans, conversion to mercapturic acids (M1+M2) accounts for less than 1% of the absorbed styrene dose, whereas in rats the conversion reaches approximately 10% of the dose [1][2]. In mice, mercapturic acids (M1+M2) constituted 12–15% of the administered dose for styrene, styrene oxide enantiomers, and racemic phenyloxirane [3]. This quantitative difference means that authentic PHEMA 1 reference standards are essential for the sensitive LC-MS/MS methods required to measure the comparatively low urinary concentrations in humans—methods achieving limits of quantification as low as 0.3 μg/L for the sum of PHEMAs [4]. Additionally, M1 excretion exhibits high inter-individual variability in humans, with M1 and M2 detected above approximately 1 μmol/mmol creatinine in only a small fraction of occupationally exposed workers, contrasting sharply with the robust mercapturic acid excretion observed in rodent models [2].

Species differences Metabolic conversion Human vs rat Mercapturic acid excretion Toxicokinetics

Validated Application Scenarios for N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine in Occupational and Environmental Biomonitoring


Occupational Biomonitoring: Quantification of Internal Styrene-7,8-Oxide Dose in Fiberglass-Reinforced Plastics and Varnish Production Workers

PHEMA 1 serves as the specific urinary biomarker for the internal dose of styrene-7,8-oxide, the genotoxic epoxide intermediate of styrene, in workers from plastics and varnish manufacturing industries. Using automated column-switching HPLC-MS/MS with ¹³C₆-labeled PHEMA internal standards, laboratories can achieve a limit of quantification (LOQ) of 0.3 μg/L for the sum of PHEMAs in human urine, enabling quantification of background exposure in the general population and occupational exposure assessment [1]. The method demonstrates precision ranging from 1.5% to 6.8% and accuracy between 104% and 110% across concentrations from 3 to 30 μg/L, validating its suitability for routine occupational monitoring programs [1]. The standard must be co-implemented with GSTM1 genotyping, as PHEMA levels differ 5- to 6-fold between GSTM1-positive and GSTM1-null workers [2].

Environmental Epidemiology: Differentiating Background Styrene Exposure in Smokers vs Non-Smokers Using PHEMA 1 as a Sensitive Biomarker

PHEMA 1 quantification enables sensitive discrimination of low-level environmental styrene exposure. In a study of 40 subjects from the general population, the median urinary PHEMA sum level in non-smokers (n=22) was below the LOQ of 0.3 μg/L (range: <0.3 to 1.1 μg/L), whereas in smokers (n=18) the median level was significantly elevated at 0.46 μg/L (range: <0.3 to 2.8 μg/L; p=0.02) [1]. The high sensitivity (LOQ 0.3 μg/L) of the LC-MS/MS method using authentic PHEMA 1 reference standards surpasses earlier fluorescence-based HPLC methods with detection limits of approximately 7 μg/L, enabling the detection of styrene exposure from tobacco smoke at environmental background levels where MA and PGA lack adequate sensitivity or specificity [3].

Genetic Susceptibility Research: Investigating GSTM1 Polymorphism Impact on Styrene Detoxification Capacity Using PHEMA 1 Diastereoisomer Profiling

PHEMA 1 is central to pharmacogenetic investigations of styrene metabolism, as GSTM1-1 is the primary isoenzyme catalyzing glutathione conjugation of styrene-7,8-oxide in humans [1]. The individual PHEMA diastereoisomers—(R,R)-M1, (S,R)-M1, (S,R)-M2, and (R,R)-M2—serve as stereochemical probes of GSTM1-1 activity. In GSTM1-positive subjects, (R,R)-M1 dominates, accounting for 54% and 68% of total PHEMAs in end-of-shift and next-morning samples respectively; GSTM1-positive individuals also excrete more M1 relative to M2 and exhibit a higher ratio of (R,R)-M1 to (S,R)-M1 compared to GSTM1-null subjects [1]. Authentic PHEMA 1 reference material, as a chromatographic standard for these specific diastereoisomers, is indispensable for laboratories conducting stereoselective analysis of styrene metabolism and investigating PHEMAs as potential biomarkers of individual susceptibility [1].

Cross-Species Toxicokinetic Bridging: Validating Human-Relevant Styrene Metabolism Models Using PHEMA 1 as a Conserved Mercapturic Acid Endpoint

PHEMA 1 enables direct cross-species comparison of styrene detoxification capacity, quantifying that human mercapturic acid excretion is approximately 10-fold lower than in rats (<1% vs ~10% of absorbed dose) [1][2]. Authentic PHEMA 1 reference standards are essential for calibrating LC-MS/MS assays intended to bridge rodent and human toxicokinetic data in regulatory risk assessment contexts, ensuring that the analytical methods employed can reliably quantify the low urinary concentrations characteristic of human styrene metabolism [3].

Quote Request

Request a Quote for N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.